2-Bromo-5-iodo-4-methylpyrimidine
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Overview
Description
2-Bromo-5-iodo-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of bromine and iodine substituents at positions 2 and 5, respectively, and a methyl group at position 4. It is used as an intermediate in various chemical syntheses and has applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-methylpyrimidine typically involves the halogenation of 4-methylpyrimidine. One common method is the sequential bromination and iodination of 4-methylpyrimidine. The process begins with the bromination of 4-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 2-bromo-4-methylpyrimidine is then subjected to iodination using iodine or an iodinating agent like iodine monochloride (ICl) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a valuable intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methyl group can undergo oxidation to form car
Properties
Molecular Formula |
C5H4BrIN2 |
---|---|
Molecular Weight |
298.91 g/mol |
IUPAC Name |
2-bromo-5-iodo-4-methylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 |
InChI Key |
PTVLSTFHDZQZAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1I)Br |
Origin of Product |
United States |
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